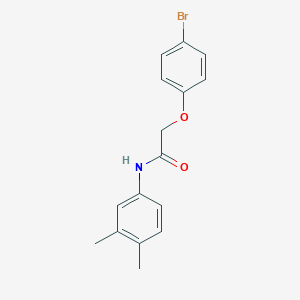
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide, also known as BDA-410, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-arylacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide exerts its effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide leads to the accumulation of acetylated histones, which leads to the activation of gene expression. This can result in the upregulation of genes that are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In various in vitro and in vivo studies, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which can lead to the upregulation of genes involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is its potential therapeutic applications. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
One of the limitations of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is its toxicity. In various in vitro and in vivo studies, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit cytotoxicity at high concentrations. This can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide. One of the future directions is to investigate the potential therapeutic applications of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another future direction is to investigate the toxicity of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its effects on gene expression.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-(4-bromophenoxy)acetic acid with 3,4-dimethylaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-(dimethylamino)pyridine). The resulting product is then purified by column chromatography to obtain pure 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. This makes 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
Nom du produit |
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H16BrNO2 |
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
Clé InChI |
WJLSTWQURKDYTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)